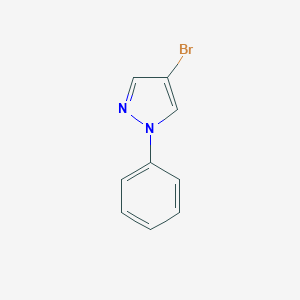
4-Bromo-1-phenyl-1H-pyrazole
Cat. No. B031647
Key on ui cas rn:
15115-52-3
M. Wt: 223.07 g/mol
InChI Key: DWPRPWBNLNTEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08524900B2
Procedure details


A sealable tube was charged with 4-bromopyrazole (4.000 g, 27.2 mmol), 1-iodobenzene (3.64 ml, 32.7 mmol), (+/−)-trans-1,2-diaminocyclohexane (0.654 ml, 5.44 mmol), Copper iodide (I) (0.518 g, 2.72 mmol), potassium carbonate (8.28 g, 59.9 mmol) and 13 mL dioxane added. The mixture was blanketed with N2, the vessel sealed and heated to 100 C for 16 h. The mixture was allowed to cool to rt, diluted with EtOAc, washed with water, and an emullsion formed. The organic layer separated and the aqueous emulsion mixture was filter through a pad of celite and rinsed with EtOAc, and sat. NaHCO3. The combined organig layers were dried over Na2SO4, filtered and evaporate. The mixture was purified via flash chromatography using a 0% to 100% CH2Cl2 in hexanes gradient. The title compound was collected as a yellow solid (3.18 g)








Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.I[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+].N#N>CCOC(C)=O.[Cu](I)I.O1CCOCC1>[Br:1][C:2]1[CH:3]=[N:4][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NNC1
|
|
Name
|
|
|
Quantity
|
3.64 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.654 mL
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
|
Name
|
|
|
Quantity
|
8.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.518 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the vessel sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 100 C for 16 h
|
|
Duration
|
16 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an emullsion formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the aqueous emulsion mixture was filter through a pad of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with EtOAc, and sat. NaHCO3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organig layers were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was purified via flash chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound was collected as a yellow solid (3.18 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=NN(C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
